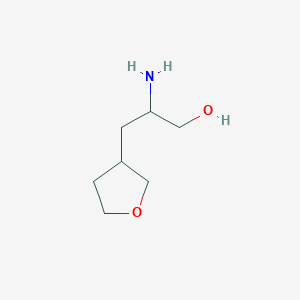

2-Amino-3-(oxolan-3-yl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

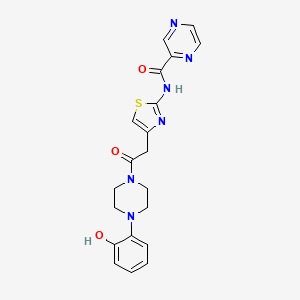

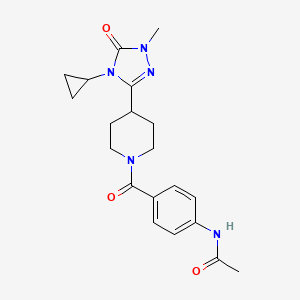

“2-Amino-3-(oxolan-3-yl)propan-1-ol” is a compound with the CAS Number: 1342449-21-1 . It has a molecular weight of 145.2 and its IUPAC name is 2-amino-3-tetrahydro-2-furanyl-1-propanol . The compound is in the form of an oil .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NO2/c8-6(5-9)4-7-2-1-3-10-7/h6-7,9H,1-5,8H2 . This code provides a specific textual representation of the compound’s molecular structure.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is oil .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

The synthesis of tertiary amines, including derivatives similar to 2-Amino-3-(oxolan-3-yl)propan-1-ol, demonstrated significant inhibitive performance on carbon steel corrosion. These compounds were found to retard the anodic dissolution of iron by forming a protective layer on the metal surface, showcasing anodic inhibition properties. The study highlighted the potential of these amines as promising corrosion inhibitors, with certain derivatives achieving up to 95% inhibition efficiency G. Gao, C. Liang, Hua Wang, 2007.

Polymer Science

Quat-primer polymers bearing cationic and reactive groups were synthesized through the treatment of branched poly(ethylene imine) with derivatives of this compound. These polymers, upon coating on substrates, formed ultrathin, persistent layers against extraction, indicating their potential application in surface modification technologies Vishal Goel, U. Beginn, A. Mourran, M. Möller, 2008.

Kinase Inhibitory and Anticancer Activities

Derivatives of this compound were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. One compound exhibited significant inhibitory potency against Src kinase, suggesting the potential for these derivatives in developing new anticancer agents Deepti Sharma, Raman K. Sharma, Sumati Bhatia, et al., 2010.

Environmental Science

The synthesized fluorescent markers from derivatives of this compound demonstrated low acute toxicity in various biological models. These compounds, developed for biodiesel quality monitoring, indicated safe environmental exposure potential, aligning with green chemistry principles Bruno Ivo Pelizaro, F. Braga, B. Crispim, et al., 2019.

Synthesis of Cyclic Polyamines

The enzymatic generation of an amino aldehyde from this compound led to the synthesis of circular polyamines. This method, involving horse liver alcohol dehydrogenase, provided a versatile approach for generating polyamines, which are crucial in drug and gene delivery applications K. E. Cassimjee, S. Marin, Per Berglund, 2012.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-3-(oxolan-3-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-7(4-9)3-6-1-2-10-5-6/h6-7,9H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFDBQSCBJWOTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2571055.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-isobutyramidobenzofuran-2-carboxamide](/img/structure/B2571057.png)

![2-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2571060.png)

![3-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2571072.png)

![N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-[benzyl(ethyl)sulfamoyl]benzamide](/img/structure/B2571074.png)

![1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine](/img/structure/B2571078.png)